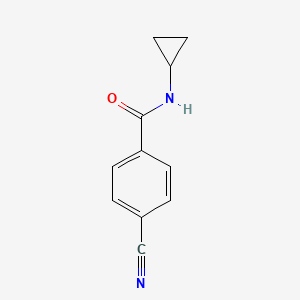

4-cyano-N-cyclopropylbenzamide

Description

Contextualization within Advanced Amide and Cyanoaromatic Chemistry

The 4-cyano-N-cyclopropylbenzamide molecule is a member of the benzamide (B126) class of compounds, which are amides derived from benzoic acid. The amide linkage is a fundamental functional group in chemistry and biology. The cyanoaromatic portion of the molecule, the cyanobenzoyl group, places it within a class of compounds known for their unique electronic and photophysical properties. rsc.orgrsc.org

Cyanoaromatic compounds are widely utilized in advanced chemical research. rsc.orgrsc.orgacs.orgresearchgate.net They often serve as building blocks in organic synthesis and can function as photosensitizers, capable of producing singlet oxygen. rsc.orgrsc.org The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the aromatic ring, which can be exploited in the design of novel materials and functional molecules. rsc.org Research into cyanoaromatic molecules has led to the development of nitrogen-doped carbons and has applications in photoreductive diarylation of alkenes. acs.orgresearchgate.net The presence of the cyano group in this compound suggests that it could be a valuable intermediate for synthesizing more complex molecular architectures. scbt.com

Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design and Biological Activity

The cyclopropyl group is a highly significant and attractive structural motif in medicinal chemistry and drug discovery. unl.ptscientificupdate.comacs.org This small, rigid ring system is incorporated into drug candidates to fine-tune their pharmacological profiles. iris-biotech.de

Several key advantages are associated with the inclusion of a cyclopropyl ring:

Conformational Rigidity : The three-membered ring introduces conformational constraints, which can help to lock a molecule into its bioactive conformation. unl.ptiris-biotech.de This can lead to more favorable binding to biological targets and an increase in potency. iris-biotech.de

Metabolic Stability : The C-H bonds in a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP). iris-biotech.dehyphadiscovery.com Replacing metabolically vulnerable groups with a cyclopropyl ring can enhance a drug's half-life. hyphadiscovery.com For instance, an N-cyclopropyl group can be more stable than an N-ethyl group. iris-biotech.de

Modulation of Physicochemical Properties : The cyclopropyl group can alter properties such as lipophilicity and pKa. iris-biotech.de It can be used as an isosteric replacement for other groups like alkenes to optimize interactions with target proteins. scientificupdate.com

Improved Potency and Reduced Off-Target Effects : By providing a better fit in a target's binding pocket and increasing metabolic stability, the cyclopropyl moiety can contribute to enhanced drug potency and a reduction in undesirable off-target activities. scientificupdate.comacs.org

The presence of the N-cyclopropylamide in this compound suggests its potential as a scaffold in the design of new therapeutic agents, leveraging the well-documented benefits of the cyclopropyl fragment. researchgate.netgoogle.com

Overview of Current Research Landscape and Gaps for this compound

The current research landscape for this compound itself is not extensively detailed in publicly available literature. The compound is listed in the catalogs of chemical suppliers for early discovery research, indicating its availability for investigation. sigmaaldrich.comsigmaaldrich.com However, specific studies focusing exclusively on its synthesis, properties, and applications are sparse.

The primary research gap is the lack of dedicated studies to characterize the specific biological activities and material properties of this compound. While the individual components—cyanoaromatics and cyclopropylamides—are subjects of intensive research, their combined role in this particular molecule remains largely unexplored. For example, while related cyclopropyl-benzamide derivatives have been investigated as potential inhibitors for enzymes like glycogen (B147801) phosphorylase, and diarylpyrimidines with cyclopropylamino linkers have been studied as HIV inhibitors, there is no specific research detailing the activity of this compound in these or other contexts. researchgate.net

This lack of focused research presents several opportunities:

Synthesis and Optimization : Exploration of novel and efficient synthetic routes to this compound and its derivatives.

Biological Screening : Systematic evaluation of its biological activity across various assays, such as enzyme inhibition, receptor binding, and antimicrobial or anticancer effects, is warranted.

Materials Science Applications : Investigation into its photophysical properties, inspired by the broader class of cyanoaromatics, could reveal potential applications in optoelectronics or as a photosensitizer. rsc.org

Future research efforts could focus on synthesizing and testing a library of analogs to establish structure-activity relationships (SAR), thereby elucidating the full potential of this chemical scaffold.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O sigmaaldrich.com |

| Molecular Weight | 186.21 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | MQJUAUJFLSEKMP-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | N#CC1=CC=C(C=C1)C(NC2CC2)=O sigmaaldrich.com |

| MDL Number | MFCD03015519 sigmaaldrich.com |

| PubChem Substance ID | 329799513 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJUAUJFLSEKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Cyano N Cyclopropylbenzamide

Contemporary Synthetic Routes for the Benzamide (B126) Scaffold

Strategies Involving Benzonitrile (B105546) Precursors

Benzonitriles serve as readily available precursors for the synthesis of benzamides, including the 4-cyanobenzamide (B1359955) core of the target molecule. The primary transformation involves the hydrolysis of the nitrile group to a primary amide.

Classic methods for this conversion include acid- or base-catalyzed hydrolysis. For instance, heating benzonitrile with 90% sulfuric acid followed by aqueous workup yields benzamide. prepchem.com An alternative approach involves the reaction of benzonitrile with hydrogen peroxide in the presence of a base like sodium hydroxide, which gently warms the mixture to form the crystalline benzamide. prepchem.com These methods, while effective, often require harsh conditions.

More contemporary strategies focus on milder and more efficient conversions. Research has demonstrated various methods for the direct conversion of aryl nitriles into aryl amides, which are crucial functionalities in drug discovery. researchgate.net One innovative route involves a two-step process where the benzonitrile derivative first reacts with hydroxylamine (B1172632) hydrochloride to form a benzamidoxime. This intermediate is then hydrogenated under catalytic conditions to yield the benzamidine, which can be further converted to the benzamide. google.com Another method involves direct electrophilic aromatic substitution using cyanoguanidine in the presence of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov The proposed mechanism suggests the formation of a protonated benzonitrile intermediate, which is then hydrolyzed during workup to provide the final benzamide product. nih.gov

| Method | Reagents | Conditions | Yield | Citation |

| Acid Hydrolysis | 90% H₂SO₄ | Reflux, 20 min | Moderate | prepchem.com |

| Peroxide-Mediated | 10% H₂O₂, 10% NaOH | Gentle warming (~40°C) | Good (2-2.5g from 3g nitrile) | prepchem.com |

| Electrophilic Aromatic Substitution | Cyanoguanidine, CF₃SO₃H | 60°C, 2 hr | 56% | nih.gov |

| Two-Step via Benzamidoxime | Hydroxylamine HCl, then H₂/Catalyst | Stepwise reaction | Not specified | google.com |

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation and have been extensively applied to the synthesis of amides and their derivatives. acs.org The Buchwald-Hartwig amination, for example, is a highly efficient method for coupling aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. researchgate.net This reaction can be applied to construct the N-cyclopropylbenzamide moiety by coupling an activated benzoic acid derivative (like an acyl chloride) or an aryl halide with cyclopropylamine.

These catalytic systems are also instrumental in building more complex heterocyclic scaffolds from benzamide precursors. For instance, palladium catalysts can facilitate carbonylative transformations where carbon monoxide is inserted to form key acylpalladium intermediates. mdpi.com These intermediates can then react with aminobenzamides to construct quinazolinone skeletons, demonstrating the power of palladium catalysis to not only form the amide bond but also to use the benzamide as a building block for subsequent cyclizations. mdpi.com The versatility of these methods allows for the introduction of nitrogen-containing groups, which can be protected and carried through multi-step syntheses. acs.org Furthermore, palladium catalysis enables the α-arylation of amides, providing a route to modify the carbon framework adjacent to the amide group. acs.org

| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Citation |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(0) or Pd(II) catalyst, Ligand, Base | Direct C-N bond formation | researchgate.net |

| Carbonylative Cyclization | 2-Aminobenzamide, Aryl Halide, CO | Pd(0) catalyst | Forms heterocyclic systems | mdpi.com |

| Isocyanide Insertion | 2-Aminobenzamide, Aryl Halide, Isocyanide | Pd(0) catalyst, Base | Builds quinazolinone core | mdpi.com |

| α-Arylation of Amides | Amide Enolate, Aryl Halide | Pd(dba)₂, BINAP | Forms C-C bond at α-position | acs.org |

One-Pot Reaction Sequences and Efficiency Considerations

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot reactions have become a major focus in modern organic chemistry. Several one-pot methodologies have been developed for the synthesis of benzamides.

One such approach involves the in situ activation of carboxylic acids followed by amidation. For example, treating a carboxylic acid with thionyl chloride (SOCl₂) in the presence of an amine and a base like triethylamine (B128534) allows for the complete conversion to the corresponding amide in a single step, often within minutes at room temperature. rsc.org This method avoids the isolation of the intermediate acyl chloride.

Another efficient one-pot strategy is the oxidative amidation of aldehydes with amines. scispace.comnih.gov This reaction can be catalyzed by a copper-based metal-organic framework (Cu-MOF) using N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) as oxidants. nih.gov This process is operationally simple and provides secondary amides in good yields under mild conditions. nih.gov Other one-pot methods utilize solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO₃H), to promote the reaction between aminobenzamides and benzoyl chlorides under solvent-free conditions, highlighting a green chemistry approach to amide synthesis. orientjchem.org

| One-Pot Strategy | Reactants | Catalyst/Reagents | Key Advantage | Citation |

| In Situ Acid Activation | Carboxylic acid, Amine | SOCl₂, Et₃N | Rapid, avoids isolating acyl chloride | rsc.org |

| Oxidative Amidation | Aldehyde, Amine | Cu-MOF, NCS, TBHP | Mild conditions, recyclable catalyst | scispace.comnih.gov |

| Solid Acid Catalysis | 2-Aminobenzamide, Benzoyl chloride | SBA-Pr-SO₃H | Solvent-free, green synthesis | orientjchem.org |

| Peroxide-Mediated | Aldimine, Benzoyl peroxide | DMSO (solvent and reactant) | Forms amide from imine precursor | tandfonline.com |

Derivatization Strategies for Functional Group Modulation

Once the 4-cyano-N-cyclopropylbenzamide scaffold is synthesized, its functional groups—the cyano group, the amide linkage, and the aromatic ring—can be chemically modified to produce a diverse range of analogues. Derivatization is a key strategy for modulating the physicochemical and biological properties of a core structure. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. The aromatic ring can undergo electrophilic substitution, although the existing substituents will direct the position of new groups.

N-Substitution Modifications and Their Reaction Kinetics

The N-cyclopropyl group of the amide is a site for potential modification, although the stability of the amide bond is a critical factor. The kinetics of reactions involving N-substituted amides, particularly hydrolysis, have been studied to understand their stability. The hydrolysis of N-substituted amides can proceed via a nucleophilic substitution (Sₙ2) mechanism, and the reaction rate is dependent on pH and temperature. researchgate.netpsu.edu Studies on N-methylacetamide revealed that under near-neutral conditions, the hydrolysis rate is largely insensitive to pH changes, but it increases significantly in strongly acidic or basic conditions. researchgate.net

Substitution at the amide nitrogen with electronegative atoms can significantly reduce the resonance stabilization of the amide bond, making the nitrogen atom more pyramidal and reactive. mdpi.com This can lead to novel reactivity, such as Sₙ2 reactions directly at the nitrogen atom. mdpi.com While the cyclopropyl (B3062369) group is not highly electronegative, understanding these principles is crucial for designing reactions that might cleave or modify the N-cyclopropyl bond without disrupting the rest of the molecule. The kinetics of such transformations would be highly dependent on the specific reagents and conditions employed. For instance, the photoconversion of certain N-substituted amides has been studied, revealing complex kinetic profiles for the decay of intermediate species. researchgate.net

| Reaction Type | Model Compound | Key Kinetic Finding | Mechanism | Citation |

| Hydrolysis | N-methylacetamide | Rate is pH-dependent; stable at near-neutral pH | Sₙ2 | researchgate.netpsu.edu |

| Photoconversion | N-substituted Salicylamide | Formation and decay of intermediate radicals | Free radical | researchgate.net |

| Substitution at Nitrogen | Anomeric Amides | Resonance is reduced by N-substituents | Sₙ2 at Nitrogen | mdpi.com |

Aryl Halide Analogues for Cross-Coupling Applications

A powerful strategy for derivatization involves using an aryl halide analogue of this compound as a substrate for transition metal-catalyzed cross-coupling reactions. By starting with a precursor such as 4-cyano-N-cyclopropyl-2-bromobenzamide, the bromine atom serves as a synthetic handle for introducing a wide variety of substituents.

Palladium-catalyzed reactions are particularly well-suited for this purpose. rsc.org The Suzuki-Miyaura coupling, for example, would allow for the reaction of the aryl bromide with an organoboron reagent to form a new carbon-carbon bond, enabling the synthesis of biphenyl (B1667301) derivatives or the introduction of alkyl or alkenyl groups. researchgate.net Similarly, the Buchwald-Hartwig amination could be used to couple the aryl halide with another amine, creating more complex poly-aromatic amine structures. researchgate.netnsf.gov These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance. rsc.orgrsc.org The development of ligand-free catalytic systems for these transformations is also an area of active research, aiming to create more cost-effective and sustainable synthetic protocols. rsc.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst | Bond Formed | Citation |

| Suzuki-Miyaura | Aryl- or Alkylboronic acid/ester | Palladium | C-C | researchgate.net |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium | C-N | researchgate.netrsc.org |

| Heck Coupling | Alkene | Palladium | C-C | rsc.org |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C | rsc.org |

Modifications of the Cyclopropyl Ring System

The cyclopropane (B1198618) moiety, while often introduced to enhance metabolic stability and conformational rigidity, possesses inherent ring strain that renders it susceptible to specific chemical transformations. iris-biotech.denih.gov In the context of this compound and related N-cyclopropylamides, the most significant modifications involve the ring-opening and rearrangement of the cyclopropyl group, typically facilitated by acid catalysis. This reactivity provides a pathway to structurally distinct acyclic and heterocyclic compounds.

One of the primary transformations of the N-cyclopropylamide scaffold is a Lewis acid-catalyzed ring-opening rearrangement. researchgate.net Research has demonstrated that in the presence of a Lewis acid such as aluminum chloride (AlCl₃), N-cyclopropylamides undergo a rearrangement to form either N-(2-chloropropyl)amides or cyclize to produce 5-methyl-2-aryloxazolines. researchgate.net

The reaction pathway is initiated by the coordination of the Lewis acid to the amide oxygen, which activates the molecule. This is followed by the intramolecular nucleophilic attack of the amide nitrogen onto one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of a carbon-carbon bond. This process is proposed to proceed through a transient "Heine-type" aziridine (B145994) intermediate. researchgate.net Subsequent reaction with a chloride ion (from AlCl₃) results in the ring-opened N-(2-chloropropyl)amide. Alternatively, intramolecular attack by the amide oxygen on the intermediate leads to the formation of a 5-methyl-2-oxazoline ring system. researchgate.net

While specific studies detailing this transformation on this compound are not extensively documented, the established reactivity of analogous N-cyclopropyl benzamides provides a strong basis for predicting its behavior under similar conditions. The electron-withdrawing nature of the para-cyano group on the benzamide ring is not expected to inhibit this characteristic ring-opening rearrangement.

The table below summarizes the expected products from the Lewis acid-catalyzed rearrangement of N-cyclopropylamides, which is applicable to the 4-cyano substituted derivative.

This transformation underscores a key aspect of the chemical reactivity of the cyclopropyl ring in N-cyclopropylamides, offering a synthetic route to convert these constrained cyclic structures into valuable functionalized acyclic amides and heterocyclic systems. researchgate.net

Advanced Spectroscopic and Computational Characterization of 4 Cyano N Cyclopropylbenzamide

High-Resolution Spectroscopic Analysis Techniques

Spectroscopic methods provide empirical data on the molecular structure, bonding, and electronic nature of a compound. The following sections detail the application of key spectroscopic techniques for the characterization of 4-cyano-N-cyclopropylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, amide, and cyclopropyl (B3062369) protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would likely appear as two distinct doublets in the downfield region (typically δ 7.5-8.0 ppm) due to the electron-withdrawing effects of the cyano and amide groups. The methine proton of the cyclopropyl group, adjacent to the amide nitrogen, would be expected to resonate as a multiplet. The methylene (B1212753) protons of the cyclopropyl ring are diastereotopic and would likely appear as complex multiplets in the upfield region (typically δ 0.6-1.0 ppm). The amide proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The quaternary carbon of the cyano group is expected in the δ 117-120 ppm range. The carbonyl carbon of the amide would be significantly downfield, likely above δ 165 ppm. The four aromatic carbons would show signals in the aromatic region (δ 120-140 ppm), with the ipso-carbons attached to the cyano and amide groups having characteristic shifts. The cyclopropyl carbons would appear in the upfield region, with the methine carbon being more downfield than the methylene carbons.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.5 - 8.0 | 128 - 133 |

| Amide NH | Variable (e.g., 8.0 - 8.5) | N/A |

| Cyclopropyl CH | Multiplet (e.g., 2.8 - 3.0) | 22 - 26 |

| Cyclopropyl CH₂ | Multiplet (e.g., 0.6 - 1.0) | 6 - 10 |

| Carbonyl C=O | N/A | > 165 |

| Cyano C≡N | N/A | 117 - 120 |

| Aromatic C-CN | N/A | 110 - 115 |

| Aromatic C-C=O | N/A | 135 - 140 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The amide group would give rise to several distinct bands: a strong C=O (Amide I) stretching vibration typically between 1640-1680 cm⁻¹, and an N-H bending (Amide II) vibration around 1520-1570 cm⁻¹. The N-H stretching vibration would appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group would be seen just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Amide (C=O) | Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1520 - 1570 | Moderate |

| Amide (N-H) | Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretch | > 3000 | Moderate |

| Aliphatic C-H (Cyclopropyl) | Stretch | < 3000 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the benzoyl system. The conjugation of the benzene ring with both the carbonyl group and the cyano group would influence the position of the absorption maxima (λmax). Typically, benzamide (B126) derivatives exhibit a strong absorption band around 225 nm and a weaker band around 265 nm. The presence of the cyano group in conjugation may cause a slight bathochromic (red) shift of these bands.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₁H₁₀N₂O) by providing a highly accurate mass measurement.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 187.08660 | 138.4 |

| [M+Na]⁺ | 209.06854 | 153.1 |

| [M-H]⁻ | 185.07204 | 146.8 |

| [M+NH₄]⁺ | 204.11314 | 153.3 |

| [M+K]⁺ | 225.04248 | 146.2 |

Computational Chemistry Approaches for Molecular Insights

Computational chemistry serves as a powerful complement to experimental techniques, providing a theoretical framework for understanding molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G basis set, can be employed to determine the most stable three-dimensional conformation (geometric optimization). These calculations would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and can be used to predict the electronic transitions observed in the UV-Vis spectrum. Analysis of the molecular orbital surfaces would reveal the distribution of electron density, indicating the regions of the molecule most likely to be involved in electronic excitations.

Time-Dependent DFT (TD-DFT) for Prediction of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for investigating the electronic excited states of molecules. sonar.chresearchgate.net This approach allows for the prediction of electronic absorption spectra, providing insights into the wavelengths of light a molecule will absorb and the nature of the corresponding electronic transitions. ekb.eg For this compound, TD-DFT calculations can elucidate how the interplay between the cyano, benzamide, and cyclopropyl functional groups dictates its photophysical properties.

A typical TD-DFT study involves the optimization of the ground-state geometry of the molecule, followed by the calculation of vertical excitation energies. These energies correspond to the electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy orbitals. The results of such calculations can be used to simulate a UV-Vis absorption spectrum.

Table 1: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.52 | 274 | 0.35 | HOMO → LUMO |

| S₀ → S₂ | 5.10 | 243 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.45 | 227 | 0.08 | HOMO → LUMO+1 |

Note: The data presented in this table is hypothetical and serves as an illustration of the typical results obtained from TD-DFT calculations. The actual values would be determined through rigorous computational studies.

The oscillator strength is a theoretical measure of the probability of a specific electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band in the experimental spectrum. The major contributions indicate which molecular orbitals are primarily involved in the transition, offering a deeper understanding of the charge transfer characteristics of the molecule upon excitation.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional structure and flexibility. Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering a detailed picture of their conformational landscapes. nih.govnih.gov For this compound, MD simulations can reveal the preferred orientations of the cyclopropyl group relative to the benzamide plane and how these conformations fluctuate under different conditions.

An MD simulation begins with the creation of a force field, a set of parameters that defines the potential energy of the system. The molecule is then placed in a simulated environment, such as a box of solvent molecules, and the classical equations of motion are solved iteratively to trace the trajectory of each atom over time. Analysis of these trajectories can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding the influence of the solvent on molecular structure and properties. rsc.org The interactions between the solute (this compound) and the surrounding solvent molecules can significantly impact its conformational preferences and electronic properties. By running simulations in different solvents, one can predict how changes in the environment will affect the molecule's behavior.

Table 2: Key Dihedral Angles and Solvation Free Energy of this compound in Different Solvents from MD Simulations

| Solvent | Dihedral Angle (C=O)—N—C—(cyclopropyl) (°) | Solvation Free Energy (kcal/mol) |

| Water | 155 ± 15 | -8.5 |

| Methanol | 160 ± 12 | -7.2 |

| Chloroform | 175 ± 8 | -4.1 |

Note: This table contains hypothetical data for illustrative purposes. The actual values would be derived from detailed molecular dynamics simulations.

The dihedral angle between the carbonyl group and the cyclopropyl ring is a key indicator of the molecule's conformation. The fluctuations in this angle provide insight into the molecule's flexibility. The solvation free energy represents the energetic cost or gain of transferring the molecule from a vacuum to the solvent, indicating the strength of the solute-solvent interactions. A more negative value suggests stronger and more favorable interactions with the solvent.

Structure Activity Relationship Sar Studies of 4 Cyano N Cyclopropylbenzamide Analogues

Systematic Modifications of the Benzamide (B126) Core

The benzamide scaffold serves as a versatile platform for structural modifications. Alterations to the phenyl ring, the amide linker, and the N-cyclopropyl moiety have been explored to map the chemical space and identify key interactions with biological targets.

Impact of Substituents on the Phenyl Ring (e.g., Cyano, Halogen, Methyl)

Studies on related benzamide series have demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the aryloxy ring significantly influenced the inhibitory concentrations. mdpi.com While direct data for 4-cyano-N-cyclopropylbenzamide is limited, we can infer the likely impact of various substituents based on established medicinal chemistry principles.

Electron-withdrawing groups, such as halogens (F, Cl, Br), can alter the acidity of the amide proton and participate in halogen bonding, which may enhance binding affinity to a biological target. Conversely, electron-donating groups, like methyl, can increase the electron density of the phenyl ring and introduce favorable steric interactions. The position of these substituents is also crucial, as ortho, meta, and para substitutions can lead to different conformational preferences and interactions with the target protein.

To illustrate the potential impact of such modifications, the following table presents hypothetical data based on SAR trends observed in similar compound series.

| Phenyl Ring Substituent | Position | Expected Biological Activity Trend | Rationale |

| Cyano (CN) | 4 | Baseline | Electron-withdrawing, potential H-bond acceptor |

| Fluoro (F) | 4 | Potentially Increased | Electron-withdrawing, can form favorable interactions |

| Chloro (Cl) | 4 | Potentially Increased | Electron-withdrawing, larger than fluorine |

| Methyl (CH₃) | 4 | Variable | Electron-donating, introduces steric bulk |

| Methoxy (OCH₃) | 4 | Variable | Electron-donating, potential H-bond acceptor |

Variations in the Amide Linker and N-Cyclopropyl Moiety

The amide linker is a critical structural element that connects the substituted phenyl ring to the cyclopropyl (B3062369) moiety. Its rigidity and ability to form hydrogen bonds are often essential for biological activity. Modifications to this linker, such as altering its geometry or replacing it with bioisosteres, can have a profound impact on the compound's efficacy. For example, replacing an amide with a more stable bioisostere like an oxadiazole has been shown to improve metabolic stability in other bioactive compounds.

The N-cyclopropyl group is another key feature. The cyclopropyl ring introduces a degree of conformational rigidity and has unique electronic properties. cp-809101hydrochloride.com It is often favored in drug design for its ability to improve metabolic stability and potency. cp-809101hydrochloride.com Replacing the cyclopropyl group with other small alkyl or cyclic groups can help to probe the steric and conformational requirements of the binding pocket.

A study on cyclic lipopeptides demonstrated that substitution of a depsipeptide bond with an N-methylamide bond led to a complete loss of antibacterial activity, highlighting the conformational importance of the linker region. nih.gov

The following table illustrates potential SAR trends for modifications to the amide linker and N-cyclopropyl moiety.

| Modification | Description | Expected Biological Activity Trend | Rationale |

| Amide N-methylation | Addition of a methyl group to the amide nitrogen | Likely Decreased | Loss of hydrogen bond donor capability, increased steric hindrance |

| Amide isostere | Replacement with a bioisostere (e.g., oxadiazole, triazole) | Variable | Altered geometry, electronics, and metabolic stability |

| N-cyclopropyl replacement | Substitution with N-ethyl, N-isopropyl, or N-cyclobutyl | Likely Decreased | Altered size, shape, and conformational rigidity |

Stereochemical Influence of the Cyclopropyl Ring on Biological Potency

Chirality and stereochemistry are fundamental aspects of drug action, as biological systems are inherently chiral. For molecules containing a cyclopropyl ring, the stereochemistry can significantly influence their interaction with protein targets. Although this compound itself is achiral, analogues with substitutions on the cyclopropyl ring can exist as stereoisomers.

For hypothetical substituted analogues of this compound, it is expected that the different stereoisomers would display varying levels of potency. The precise influence would depend on the specific biological target and the nature of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogues and to guide the design of more effective compounds. researchgate.net

For a series of this compound analogues, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with logP (the logarithm of the octanol-water partition coefficient) being the most common.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. mdpi.com The resulting equation provides a quantitative measure of the contribution of each descriptor to the biological activity.

A hypothetical QSAR equation for a series of benzamide analogues might look like:

log(1/IC50) = alogP - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could indicate that increasing lipophilicity (logP) and dipole moment are beneficial for activity, while increasing molecular volume is detrimental.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its reliability for predicting the activity of new compounds. nih.gov

Biological Activity and Mechanistic Investigations of 4 Cyano N Cyclopropylbenzamide Non Clinical Focus

In Vitro Biological Screening and Cellular Assays

Evaluation of Inhibitory Activities Against Specific Enzymes or Receptors (e.g., Protein Kinases, RdRps)

There is no specific information available in the reviewed scientific literature regarding the evaluation of 4-cyano-N-cyclopropylbenzamide for inhibitory activities against specific enzymes or receptors, such as protein kinases or RNA-dependent RNA polymerases (RdRps).

Interactive Data Table: Enzyme/Receptor Inhibition Profile of this compound

| Enzyme/Receptor Target | Assay Type | Result |

| Protein Kinases | Not available | No data found |

| RNA-dependent RNA polymerases (RdRps) | Not available | No data found |

Assessment of Cellular Responses (e.g., Cell Proliferation Modulation, Apoptosis Induction)

No published studies were identified that specifically assess the cellular responses to this compound. Consequently, there is no available data on its potential to modulate cell proliferation or induce apoptosis in any cell lines.

Interactive Data Table: Cellular Response Profile of this compound

| Cellular Response | Cell Line | Assay Type | Result |

| Cell Proliferation Modulation | Not available | Not available | No data found |

| Apoptosis Induction | Not available | Not available | No data found |

Investigation of Anti-inflammatory Activities in Cellular Models

There is a lack of available scientific literature investigating the anti-inflammatory activities of this compound in cellular models. No studies on its effects on inflammatory markers, such as nitric oxide or cytokine production, have been reported.

Interactive Data Table: Anti-inflammatory Activity of this compound

| Cellular Model | Inflammatory Marker | Assay Type | Result |

| Not available | Not available | Not available | No data found |

In Vivo Studies in Pre-Clinical Model Organisms (e.g., Antinociceptive Activity, Antimalarial Efficacy)

No specific in vivo studies on the antinociceptive or antimalarial efficacy of this compound in any pre-clinical model organisms have been found in the public scientific literature. While the broader class of "cyclopropyl carboxamides" has been investigated for antimalarial properties, data for this specific compound is not available.

Interactive Data Table: In Vivo Pre-Clinical Profile of this compound

| Biological Activity | Animal Model | Result |

| Antinociceptive Activity | Not available | No data found |

| Antimalarial Efficacy | Not available | No data found |

Elucidation of Molecular Mechanisms Beyond Direct Target Binding

Given the absence of data on the direct biological targets and activities of this compound, there is no information available regarding its molecular mechanisms of action beyond any potential direct target binding.

Molecular Target Identification and Validation Approaches for 4 Cyano N Cyclopropylbenzamide

Affinity-Based Proteomics Strategies

Affinity-based proteomics leverages the specific binding interaction between a small molecule and its protein targets to isolate and identify them from a complex biological mixture. These methods are powerful tools for the direct identification of molecular targets.

Chemoproteomics is a powerful subset of chemical biology that employs chemical probes to study protein function and interaction in complex biological systems. For a compound like 4-cyano-N-cyclopropylbenzamide, a chemical probe would typically be synthesized by attaching a reactive group and a reporter tag (like biotin (B1667282) or an alkyne) to the parent molecule. This probe can then be used in techniques like activity-based protein profiling (ABPP) to covalently label and identify its protein targets.

The general workflow for a chemoproteomic experiment to identify the targets of this compound would involve:

Probe Synthesis: A derivative of this compound is synthesized with a reactive moiety and a handle for enrichment.

Cellular Treatment: Live cells or cell lysates are treated with the chemical probe.

Target Labeling: The probe covalently binds to its protein targets.

Enrichment: The tagged protein-probe complexes are enriched from the proteome, often using streptavidin beads if a biotin tag is used.

Identification: The enriched proteins are identified using mass spectrometry-based proteomics.

This approach allows for the unbiased, proteome-wide identification of potential targets in a native biological context. nih.govrsc.org

Table 1: Hypothetical Data from a Chemoproteomics Experiment for this compound

| Protein Target | Enrichment Ratio (Probe vs. DMSO) | Cellular Compartment | Putative Function |

| Protein Kinase X | 15.2 | Cytoplasm | Signal Transduction |

| Dehydrogenase Y | 9.8 | Mitochondria | Metabolism |

| Transcription Factor Z | 6.5 | Nucleus | Gene Regulation |

The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are powerful methods for confirming direct target engagement in living cells without the need for compound modification. nih.govresearchgate.netnih.gov The principle behind these techniques is that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. biorxiv.orgfrontiersin.org

In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The soluble protein fraction is then analyzed, often by Western blot for a specific target or by mass spectrometry for a global TPP analysis. nih.govspringernature.combiorxiv.org Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the untreated control.

Key advantages of CETSA/TPP include:

Label-free: It does not require modification of the compound, preserving its native binding properties. nih.gov

In-cell target engagement: It confirms that the compound binds to its target within the complex environment of a living cell. nih.gov

Proteome-wide analysis: TPP allows for the unbiased identification of on- and off-targets simultaneously. frontiersin.orgmdpi.com

Table 2: Exemplary CETSA Data for a Putative Target of this compound

| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |

| 40 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 70 | 90 |

| 60 | 40 | 75 |

| 65 | 15 | 50 |

| 70 | 5 | 20 |

Genetic-Based and Phenotypic Screening Methods for Target Deconvolution

Phenotypic screening involves identifying compounds that produce a desired change in a cellular or organismal model, without prior knowledge of the target. nih.govbohrium.com Once a compound like this compound is identified through such a screen, the subsequent challenge is "target deconvolution"—the process of identifying the molecular target responsible for the observed phenotype. nih.govnih.gov

Genetic approaches are instrumental in this process. These can include:

RNA interference (RNAi) or CRISPR-Cas9 screening: Systematically knocking down or knocking out genes can reveal which gene products are essential for the activity of the compound. A cell line that becomes resistant to this compound after a specific gene is silenced would suggest that the protein encoded by that gene is a target or part of the target pathway.

Overexpression screening: Overexpressing potential target proteins can lead to increased resistance or sensitivity to the compound, providing further evidence for a direct interaction.

Yeast three-hybrid systems: This genetic method can be adapted to screen for protein targets of a small molecule.

These genetic methods, combined with 'omics' technologies, provide powerful workflows for elucidating the mechanism of action of phenotypically active compounds. nih.gov

Computational Target Prediction and Molecular Docking Studies

Computational approaches offer a rapid and cost-effective way to predict potential protein targets for a given small molecule and to understand the molecular basis of their interaction. nih.gov

Target Prediction: In silico target prediction for this compound can be performed using a variety of methods:

Ligand-based approaches: These methods compare the structure of this compound to libraries of compounds with known biological targets. Similar compounds are predicted to have similar targets.

Structure-based approaches (Panel Docking): The three-dimensional structure of this compound is computationally docked into the binding sites of a large number of proteins with known structures to predict potential binding partners. nih.gov

Machine learning and data mining: These approaches use algorithms trained on large datasets of known drug-target interactions to predict novel interactions. nih.govchemrxiv.org

Molecular Docking: Once a potential target is identified, molecular docking can be used to predict the binding mode and affinity of this compound within the protein's binding site. For instance, studies on similar compounds, such as 1-cyano-N-substituted-cyclopropanecarboxamides, have utilized molecular docking to predict their interaction with the active site of enzymes like ketol-acid reductoisomerase. nih.gov This type of analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and can guide further optimization of the compound. uns.ac.id

Broader Applications of 4 Cyano N Cyclopropylbenzamide in Chemical Biology and Medicinal Chemistry

Role in Lead Compound Development and Optimization

The journey of a drug from an initial "hit" to a viable clinical candidate is a meticulous process of molecular refinement known as lead optimization. danaher.comcreative-biolabs.compatsnap.com This iterative cycle of design, synthesis, and testing aims to enhance a compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comcreative-biolabs.compatsnap.com The structural features of 4-cyano-N-cyclopropylbenzamide, particularly the N-cyclopropylbenzamide moiety, are of significant interest in this process.

The cyclopropyl (B3062369) group, in particular, is a versatile tool in lead optimization. Its rigid, three-dimensional structure can help to lock in bioactive conformations, thereby improving binding affinity for the target protein. Furthermore, the electronic properties of the cyclopropyl ring can positively influence metabolic stability and membrane permeability. A notable example of the utility of a related structure is found in the development of TYK2 inhibitors. In a lead optimization campaign, the introduction of a (1R,2R)-2-fluorocyclopropylamide modification to a 4-aminopyridine benzamide (B126) scaffold resulted in improved potency and selectivity for the target kinase. nih.gov This highlights the potential of the N-cyclopropylamide group to fine-tune the pharmacological profile of a lead compound.

Table 1: Key Moieties of this compound and Their Roles in Lead Optimization

| Moiety | Potential Contribution to Lead Optimization |

| 4-cyanophenyl | Can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a handle for further chemical modification. |

| N-cyclopropylamide | Provides conformational rigidity, can improve metabolic stability, and influences cell permeability. |

Utility as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby enabling the study of its function in a cellular or organismal context. The development of effective chemical probes is crucial for dissecting complex biological pathways and identifying novel therapeutic targets. While there is no direct evidence of this compound being used as a chemical probe, its structural components are found in various probe scaffolds.

For instance, cyanine-based scaffolds have been utilized to develop fluorogenic probes for detecting specific enzymatic activities within living bacteria. nih.govresearchgate.net The cyano group, with its distinct electronic properties, can be incorporated into probe design to modulate fluorescence or reactivity. Similarly, various benzamide derivatives have been explored as scaffolds for developing probes for a range of biological targets. The design of a successful chemical probe often involves the strategic placement of functional groups that allow for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive moieties for target identification via photoaffinity labeling. The this compound scaffold, with its reactive potential at the phenyl ring and the amide nitrogen, could theoretically be adapted for such purposes.

Integration into Fragment-Based Drug Design (FBDD) and Scaffold Growth Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug discovery. drugdiscoverychemistry.comnih.govnih.govpharmafeatures.comresearchgate.netyoutube.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. drugdiscoverychemistry.comnih.govnih.govpharmafeatures.comresearchgate.netyoutube.com These initial fragment hits are then grown or linked together to generate more potent, lead-like molecules. scispace.com

The N-cyclopropylamide and cyanophenyl moieties of this compound are highly relevant in the context of FBDD. The "cyclopropyl fragment" is recognized for its ability to introduce three-dimensionality into otherwise flat molecules, a desirable feature for improving binding affinity and selectivity. researchgate.net Its compact and rigid nature makes it an attractive building block in fragment libraries.

Scaffold growth is a key strategy in FBDD where a validated fragment hit is elaborated by adding new chemical functionalities to explore unoccupied pockets of the protein's binding site. The 4-cyanophenyl group can serve as a versatile anchor for such growth strategies, with the cyano group providing a potential vector for chemical elaboration.

Table 2: Physicochemical Properties Relevant to FBDD

| Property | Guideline for Fragments ("Rule of Three") | Relevance of this compound Components |

| Molecular Weight | < 300 Da | The cyclopropyl and cyanophenyl fragments individually meet this criterion. |

| cLogP | ≤ 3 | Both fragments generally have low lipophilicity. |

| Hydrogen Bond Donors | ≤ 3 | The amide group provides one hydrogen bond donor. |

| Hydrogen Bond Acceptors | ≤ 3 | The cyano and carbonyl groups provide two hydrogen bond acceptors. |

Contribution to the Development of Compound Libraries and Chemical Building Blocks

The efficient synthesis of diverse compound libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. The this compound scaffold is constructed from chemical building blocks that are themselves valuable for generating such libraries.

Specifically, 4-cyanobenzoyl chloride is a highly versatile and reactive synthetic intermediate. sigmaaldrich.comsigmaaldrich.comgoogle.com Its two distinct functional groups—the nitrile and the carboxylic acid chloride—allow for orthogonal synthesis strategies, enabling the independent modification of each site to generate a wide array of derivatives. google.com This building block can be readily used to introduce the 4-cyanobenzoyl moiety into various molecular scaffolds, facilitating the creation of libraries of amides, esters, and other derivatives. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Similarly, cyclopropane-containing molecules are increasingly recognized as important building blocks in medicinal chemistry due to their unique conformational and electronic properties. nih.govresearchgate.net The incorporation of the cyclopropyl group can lead to compounds with improved potency, metabolic stability, and brain permeability. researchgate.net The synthesis of libraries based on cyclopropylamine and its derivatives allows for the systematic exploration of the chemical space around this valuable fragment. nih.gov

Future Perspectives and Emerging Research Avenues for 4 Cyano N Cyclopropylbenzamide Research

Advancements in Stereoselective Synthesis of Analogues

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure or stereochemistry. Consequently, the ability to selectively synthesize specific stereoisomers of 4-cyano-N-cyclopropylbenzamide analogues is a primary focus of ongoing research. The cyclopropane (B1198618) ring, a key feature of the molecule, introduces unique steric and electronic properties that can be exploited in drug design. acs.org

Recent progress in synthetic organic chemistry has provided powerful tools for creating these complex structures with high precision. researchgate.net Key advancements include:

Asymmetric Catalysis : The use of chiral catalysts, particularly those based on transition metals like rhodium and ruthenium, has become a cornerstone for the enantioselective synthesis of cyclopropylamine derivatives. mdpi.com These methods facilitate the transfer of carbenes to olefins in a highly controlled manner, allowing for the creation of specific enantiomers. acs.org For instance, Ru(II)-Pheox-catalyzed direct asymmetric cyclopropanation has shown high enantioselectivity in producing cyclopropylamine derivatives. mdpi.com

Strain-Release-Driven Reactions : Methodologies that take advantage of the inherent ring strain of cyclopropene intermediates are being developed. These reactions involve the stereoselective addition of nucleophiles across the double bond of a transient cyclopropene, enabling access to densely substituted and enantiomerically enriched cyclopropane derivatives that are otherwise difficult to obtain. mdpi.com

Photocatalysis : Visible-light-driven photoredox catalysis is emerging as a powerful, transition-metal-free method for constructing cyclopentylamine structures through [3+2] cycloadditions involving cyclopropylamines. rsc.org This approach is noted for its atom economy and ability to create complex, enantioenriched products under mild conditions. rsc.org

These sophisticated synthetic strategies are crucial for building libraries of stereochemically defined analogues of this compound, enabling a more precise investigation of structure-activity relationships (SAR).

Table 1: Comparison of Stereoselective Synthesis Methods for Cyclopropane Derivatives

| Method | Catalyst/Reagent Type | Key Advantage | Reference |

|---|---|---|---|

| Metal-Catalyzed Cyclopropanation | Chiral Rhodium, Ruthenium, or Iridium catalysts | High enantioselectivity and control over stereochemistry. acs.org | acs.orgresearchgate.net |

| Michael-Initiated Ring Closure | Base-assisted intramolecular cyclization | Access to functionally diverse cyclopropanes. | acs.org |

| Kulinkovich Reaction | Grignard reagents with titanium(IV) isopropoxide | Synthesis of cyclopropylamines from amides and nitriles. acs.org | acs.org |

| Asymmetric Photocatalysis | Chiral H-bond catalysts with visible light | Atom-economical, transition-metal-free access to cyclopentylamines. rsc.org | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery. nih.govnih.gov For scaffolds like this compound, these computational tools offer a rapid and efficient way to design novel analogues and predict their biological activities before committing to laboratory synthesis.

The process typically involves several key steps:

Data Collection and Curation : Large datasets of compounds with known biological activities are compiled from databases like ChEMBL and PubChem. acs.org

Feature Calculation : Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, are calculated for each compound. acs.orgacs.org

Model Training : Various ML algorithms are trained on this data to learn the complex relationship between molecular structure and biological activity. researchgate.net Commonly used models include Random Forest, Gradient Boosting, and Deep Neural Networks. acs.orgresearchgate.net

Activity Prediction : Once trained, these models can predict the activity of new, un-synthesized molecules with a certain degree of accuracy. biorxiv.org This allows researchers to prioritize the synthesis of candidates with the highest probability of success. acs.org

Studies have demonstrated the successful application of ML models in predicting the biological activity of various compound classes, including benzamide (B126) derivatives. acs.orgnih.gov For instance, a Random Forest regression model has shown a high correlation (R² value of 0.84) in predicting the activity of aromatase inhibitors. acs.org This approach significantly curtails the time and cost associated with discovering new lead compounds. researchgate.net

Table 2: Performance of Machine Learning Models in Biological Activity Prediction

| Machine Learning Model | Performance Metric (R²) | Application Example | Reference |

|---|---|---|---|

| Linear Regression | 0.58 | Prediction of aromatase inhibitor activity | acs.org |

| Random Forest Regression | 0.84 | Prediction of aromatase inhibitor activity | acs.org |

| Gradient Boosting Regression | 0.77 | Prediction of aromatase inhibitor activity | acs.org |

| Bagging Regression | 0.80 | Prediction of aromatase inhibitor activity | acs.org |

Exploration of Novel Biological Pathways and Modalities for Therapeutic Potential

While the core structure of this compound is established, research into its analogues is uncovering potential applications against a range of novel biological targets. The unique combination of the cyanobenzyl group and the cyclopropylamide moiety allows for diverse interactions within biological systems.

One significant area of exploration is in metabolic diseases. Analogues of this compound have been investigated as:

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : The aminopiperidinyl moiety, often found in DPP-4 inhibitors, can be structurally related to the cyclopropylamine group. A novel analogue of the DPP-4 inhibitor Alogliptin, which features a cyanobenzyl group, was synthesized to study its interaction with the enzyme's active site, highlighting the potential for this class of compounds in treating type-2 diabetes. beilstein-journals.org

Glucokinase (GK) Activators : A series of benzamide derivatives have been identified as potent GK activators, which play a crucial role in glucose homeostasis. Computational studies, including 3D-QSAR and molecular docking, have been used to design and optimize these benzamide derivatives to enhance their therapeutic potential for diabetes. nih.gov

Development of Sustainable and Green Chemistry Approaches in its Synthesis

In line with the global push for environmental responsibility, the principles of green chemistry are being increasingly applied to pharmaceutical synthesis. dergipark.org.tr The production of this compound and its derivatives traditionally involves multi-step processes that can use hazardous reagents and generate significant waste. ucl.ac.ukscispace.com

Emerging research focuses on developing more sustainable and eco-friendly synthetic protocols. rsc.org Key areas of improvement include:

Catalytic Amide Bond Formation : Traditional methods for creating the amide bond often rely on stoichiometric coupling agents that are inefficient in terms of atom economy. ucl.ac.uk Newer methods utilize transition-metal catalysts or non-metal catalysts like boric acid to facilitate the direct condensation of carboxylic acids and amines, reducing waste. scispace.comrsc.org

Greener Solvents and Conditions : Efforts are underway to replace hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives. ucl.ac.ukmdpi.com Furthermore, solvent-free synthesis, where reactants are combined directly, represents a significant advancement in green chemistry by eliminating solvent use and simplifying purification. scispace.comresearchgate.net

Use of Renewable Feedstocks : A long-term goal of green chemistry is to move away from petroleum-based starting materials and towards renewable resources. dergipark.org.tr While still in early stages for this specific compound class, this represents a critical future direction for the entire chemical industry.

These green approaches not only minimize the environmental impact of synthesis but can also lead to more efficient, cost-effective, and safer manufacturing processes. researchgate.net

Table 3: Comparison of Traditional vs. Green Amide Synthesis Methods

| Feature | Traditional Method (e.g., Acid Chloride) | Green Method (e.g., Catalytic Condensation) | Reference |

|---|---|---|---|

| Activating Agent | Stoichiometric (e.g., thionyl chloride) | Catalytic (e.g., boric acid, Mn-complexes) | ucl.ac.ukscispace.com |

| Byproducts | Often hazardous and high molecular weight | Primarily water | ucl.ac.uk |

| Atom Economy | Low | High | dergipark.org.tr |

| Solvents | Often hazardous (e.g., DMF, CH2Cl2) | Greener solvents or solvent-free conditions | ucl.ac.ukscispace.commdpi.com |

| Reaction Time | Can be lengthy (6-16 hours) | Often rapid | scispace.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-cyano-N-cyclopropylbenzamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated protocol involves reacting 4-cyanobenzoyl chloride with cyclopropylamine in anhydrous dichloromethane under nitrogen atmosphere. Purification via column chromatography (silica gel, 3:1 pentanes:ethyl acetate) yields the product with >95% purity . Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC or NMR is critical.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm the benzamide backbone and cyclopropyl substituent (e.g., δ ~1.0 ppm for cyclopropyl protons) .

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H], CHNO requires m/z 187.0872) .

Q. What are common derivatives of this compound, and how are they applied in research?

- Methodological Answer : Derivatives like 4-cyano-N-(1,3-diazidopropyl)benzamide are synthesized via azide-alkyne cycloaddition or alkylation. These derivatives are used to study:

- Click Chemistry : For bioconjugation or probe development .

- Medicinal Chemistry : As intermediates in kinase inhibitor synthesis (e.g., targeting p38 MAPK) .

Advanced Research Questions

Q. How can contradictions in reported reactivity profiles of this compound be resolved?

- Methodological Answer : Discrepancies (e.g., variable stability under acidic conditions) require systematic studies:

- Condition Screening : Test reactivity across pH ranges (1–14), temperatures (25–80°C), and solvents (polar vs. nonpolar).

- Computational Modeling : Use density functional theory (DFT) to predict hydrolysis pathways of the cyano and amide groups .

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-chloro-N-cyclohexylbenzamide) to identify substituent-specific trends .

Q. What computational approaches are suitable for studying protein-ligand interactions involving this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .

- QSAR Modeling : Leverage datasets from PubChem to correlate substituent effects (e.g., cyclopropyl vs. phenyl) with bioactivity .

Q. How does the cyclopropane ring influence the compound’s electronic properties and biological activity?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to analyze ring strain and dihedral angles (e.g., compare with 4-Chloro-N-cyclohexylbenzamide ).

- Electron Density Mapping : Use quantum topology (QTAIM) to assess charge distribution at the amide-C≡N junction .

- Biological Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms) to quantify ring-driven selectivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with UV-Vis quantification in DMSO, ethanol, and water.

- Co-solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Literature Review : Compare with structurally similar benzamides (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) to identify trends in substituent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.